molecular formula C30H35NO3 B043507 Centchroman CAS No. 9032-43-3

Centchroman

カタログ番号: B043507
CAS番号: 9032-43-3
分子量: 457.6 g/mol
InChIキー: XZEUAXYWNKYKPL-URLMMPGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7-methoxy-chroman) is a non-steroidal, selective estrogen receptor modulator (SERM) developed by India’s Central Drug Research Institute (CDRI) . It was initially recognized for its postcoital contraceptive properties but later demonstrated anti-inflammatory, anti-cancer, and anti-osteoporotic activities . Its unique pharmacokinetics—high tissue distribution (e.g., lung and liver concentrations >100× plasma levels) and long half-life (24.1 hours for parent drug; 36.6 hours for active metabolite 7-desmethyl this compound)—enable a weekly dosing regimen after an initial loading phase .

特性

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046844
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31477-60-8, 78994-25-9
Record name Ormeloxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31477-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Original CDRI Synthesis Process

The inaugural synthesis of this compound by CDRI involved a five-step sequence starting from phenyl acetic acid and resorcinol monomethyl ether (Scheme I). The key steps included:

  • Von Pechmann Condensation : Reaction of phenyl acetic acid with resorcinol monomethyl ether in the presence of polyphosphoric acid (PPA) to form 7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (Compound 8).

  • LAH Reduction : Reduction of the chroman-4-one intermediate (Compound 8) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), followed by dehydration to yield 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene (Compound 4).

  • Friedel-Crafts Alkylation : Reaction of Compound 4 with phenol using aluminum chloride (AlCl₃) to produce 4-(7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol (Compound 9).

  • O-Alkylation : Coupling of Compound 9 with 1-(2-chloroethyl)pyrrolidine in dimethylformamide (DMF) under basic conditions to form this compound base.

  • Hydrochloride Salt Formation : Treatment with hydrogen chloride gas in diisopropyl ether to yield the final drug substance, this compound hydrochloride.

The CDRI process achieved an overall yield of 30%, with the final product purity of 99%. However, challenges included low yields in the Friedel-Crafts step (58%) and the formation of cis-isomer impurities (~10%) during the alkylation of Compound 4.

Modernized Synthesis and Process Optimization

Suven Life Sciences’ Improved Protocol

Suven Life Sciences introduced a refined seven-step synthesis in 2015, addressing bottlenecks in the CDRI method (Scheme II):

Key Modifications :

  • Grignard Reaction : Replacement of methylmagnesium iodide (MeMgI) with iso-propyl magnesium chloride (2M in THF) for the synthesis of 3-methyl-2-phenyl-but-2-enoic acid (Compound 7), improving yield from 70% to 85%.

  • PPA-Mediated Cyclization : Use of PPA at 65°C for the condensation of Compound 7 with resorcinol monomethyl ether, enhancing reaction efficiency.

  • Crystallization-Based Purification : Elimination of cis-isomers from Compound 9 via hexane recrystallization, increasing purity to >99.5%.

  • HCl Salt Formation : Optimized gas-phase hydrochlorination in diisopropyl ether, reducing solvent waste.

Comparative Yield Analysis

StepCDRI Yield (%)Suven Yield (%)
Grignard Reaction7085
Friedel-Crafts Step6072
O-Alkylation6065
Overall Yield 3042

Critical Intermediate Synthesis and Characterization

7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (Compound 8)

  • Synthesis : Condensation of phenyl acetic acid and resorcinol monomethyl ether in PPA at 65°C.

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 2.21 (s, 3H, CH₃), 2.29–2.23 (m, 1H, CH₂), 3.80 (s, 3H, OCH₃).

    • Melting Point : 112–114°C.

4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol (Compound 9)

  • Synthesis : AlCl₃-catalyzed alkylation of Compound 4 with phenol in benzene/hexane.

  • Impurity Control : Cis-isomer removal via hexane recrystallization.

Industrial-Scale Manufacturing Considerations

Solvent and Reagent Selection

  • THF vs. DCM : THF preferred for Grignard reactions due to superior solubility of intermediates.

  • Catalyst Optimization : Replacement of AlCl₃ with eco-friendly alternatives (e.g., FeCl₃) under investigation to reduce environmental impact.

Waste Management Strategies

  • Acid Quenching : Neutralization of LAH with ethyl acetate and aqueous ammonium chloride minimizes hazardous waste.

  • Solvent Recovery : Distillation-based recovery of DCM and THF achieves >90% solvent reuse.

Analytical and Quality Control Protocols

Purity Assessment

  • HPLC Analysis : C18 column (4.6 × 250 mm), mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min, detection: 280 nm.

  • Impurity Profiling : Cis-isomer content <0.2% in final API.

Spectroscopic Characterization

  • ¹³C NMR (DMSO-d₆) : Key signals at δ 78.1 (>C<), 24.6 (–CH₃), 20.4 (–CH₂).

  • IR (KBr) : Peaks at 3,406 cm⁻¹ (OH), 1,683 cm⁻¹ (C=O) .

科学的研究の応用

Contraceptive Use

Centchroman is primarily recognized for its role as a contraceptive agent. It functions by preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or interfering with the hypothalamic-pituitary-ovarian axis. This unique mechanism allows for a high level of safety and minimal side effects compared to traditional hormonal contraceptives.

Clinical Studies

A scoping review identified multiple studies demonstrating this compound's effectiveness as both a weekly and post-coital contraceptive. For instance, one study included 100 patients over 18 months, showing high acceptability and efficacy among postpartum and post-abortal women .

Study TypeSample SizeDurationKey Findings
Observational Study10018 monthsHigh acceptability; effective in preventing pregnancy
Pharmacokinetic StudyVaries-Concentration in uterus higher than serum; binds strongly to plasma proteins

Therapeutic Applications Beyond Contraception

Beyond its contraceptive properties, this compound has shown promise in treating various gynecological conditions and cancers.

Management of Gynecological Disorders

This compound has been utilized in managing conditions such as:

  • Dysfunctional Uterine Bleeding (DUB) : Studies indicate that it effectively regulates menstrual cycles without significant side effects .
  • Mastalgia and Fibroadenoma : Its SERM properties make it suitable for treating breast-related disorders .

Anti-Cancer Activity

Recent research has highlighted this compound's potential in oncology, particularly against hormone-dependent cancers:

  • Breast Cancer : A study indicated that this compound enhances therapeutic efficacy when combined with dietary bioactive compounds like diindolylmethane, potentially resensitizing multidrug-resistant cancer cells .
  • Mechanisms : It is believed that this compound may work by modulating estrogen receptors and influencing pathways involved in cell proliferation and apoptosis.

Safety Profile and Side Effects

This compound is noted for its favorable safety profile:

  • Minimal side effects have been reported, with only about 8% of users experiencing menstrual cycle delays .
  • Long-term studies have not demonstrated significant adverse effects on lipid profiles or uterine health in animal models .

作用機序

類似の化合物との比較

オルメロキシフェンは、その週単位の投薬レジメンと非ステロイド性であることから、選択的なエストロゲン受容体モジュレーターの中でもユニークです。 同様の化合物には、ラロキシフェン、タモキシフェン、トレミフェンなどがあり、これらもさまざまな治療用途で使用されているSERMです. オルメロキシフェンとは異なり、これらの化合物は通常毎日投与され、薬物動態プロファイルと副作用プロファイルが異なります. オルメロキシフェンのユニークな特性は、避妊と治療の両方の文脈において、貴重な代替手段となっています。

類似化合物との比較

Research Findings and Synergies

  • Anti-Cancer Synergy : this compound combined with genistein (a phytoestrogen) shows enhanced cytotoxicity in breast cancer cell lines (MCF-7, T-47D) via synergistic ER modulation .
  • Fibroadenoma Regression: this compound induces regression of estrogen receptor (ER)-positive fibroadenomas (40% response rate at 24 weeks), but ER-negative lesions also respond, suggesting non-canonical pathways .

生物活性

Centchroman, also known as Ormeloxifene, is a non-steroidal, non-hormonal oral contraceptive that has garnered attention for its unique pharmacological properties and therapeutic applications. This article explores the biological activity of this compound, examining its contraceptive efficacy, mechanisms of action, pharmacokinetics, and associated clinical findings.

This compound exhibits multiple mechanisms that contribute to its contraceptive effects:

  • Endometrial Receptivity : this compound alters endometrial receptivity by inhibiting the signals necessary for blastocyst implantation. This is achieved through:
    • Suppression of endometrial proliferation.
    • Inhibition of endometrial receptivity to blastocyst signals.
    • Accelerated transport of the zygote through the fallopian tubes, leading to premature arrival in the uterus .
  • Hormonal Profile : The compound displays weak estrogenic activity and potent antiestrogenic effects. It does not interfere with ovulation or alter the hypothalamus-pituitary-ovarian axis, making it distinct from hormonal contraceptives .
  • Pharmacokinetics : this compound is rapidly absorbed and reaches higher concentrations in the uterus compared to serum levels. The pharmacokinetic profile indicates a half-life of approximately 24 hours in plasma, with metabolites detectable in various tissues for extended periods .

Clinical Efficacy

Several clinical studies have evaluated the efficacy and safety profile of this compound:

  • Contraceptive Effectiveness : In a study involving 146 women using this compound, the Pearl index was calculated at 2.05, indicating a relatively low failure rate compared to other contraceptive methods. Pregnancy occurred in only three cases during the first three months of use .
  • Menstrual Benefits : A notable finding was that 21% of women reported relief from menorrhagia after starting this compound. Additionally, menstrual irregularities were common complaints, with delayed cycles reported by 15% of users .

Table 1: Summary of Clinical Findings on this compound

Study ParameterFindings
Pearl Index2.05 (low failure rate)
Duration of Use3 to 12 months
Major Side EffectsDelayed cycles (15%), irregular cycles (10.95%)
Relief from Menorrhagia21% reported improvement
Discontinuation Rate31.5% due to menstrual irregularities

Case Studies

  • Postpartum Use : A study highlighted that this compound is particularly beneficial for postpartum contraception due to its safety profile for breastfeeding mothers. Among postpartum users, no adverse effects were observed on newborns .
  • Long-term Effects : In a longitudinal study, women using this compound for over six months noted decreased menstrual blood loss and improved cycle regularity over time .

Safety Profile

The safety profile of this compound is generally favorable:

  • Side Effects : Reported side effects were minimal, with only about 10% experiencing any adverse reactions such as headaches or malaise .
  • Impact on Fertility : Importantly, this compound does not disrupt normal reproductive functions or hormonal balances in women, making it a viable option for those seeking non-hormonal contraception .

Q & A

Q. What is the established mechanism of action of Centchroman as a non-hormonal contraceptive, and what experimental models have validated this?

this compound acts as a selective estrogen receptor modulator (SERM), inhibiting endometrial receptivity and ovulation by competitively binding to estrogen receptors. Preclinical studies utilized in vitro receptor-binding assays and in vivo rodent models to demonstrate its anti-implantational effects. Phase 1/2 clinical trials in India further confirmed its contraceptive efficacy through endometrial biopsy analysis and hormonal profiling .

Q. How do pharmacokinetic properties of this compound differ between lactating and non-lactating women, and what methodologies are used to assess this?

Studies comparing lactating and non-lactating women employed high-performance liquid chromatography (HPLC) to measure plasma concentrations. Results indicate prolonged elimination half-life in lactating women due to lipid solubility and breast milk partitioning. Population pharmacokinetic modeling was used to adjust dosing regimens, ensuring minimal transfer to infants while maintaining efficacy .

Q. What are the primary methodological limitations in existing studies on this compound’s contraceptive effectiveness?

Most studies (e.g., randomized controlled trials in India) lack blinding and placebo controls, introducing bias. Additionally, follow-up periods are often truncated (6–12 months), limiting data on long-term adherence and side effects. The reliance on self-reported compliance metrics further reduces reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported side-effect profiles of this compound across studies?

Discrepancies (e.g., incidence of menstrual irregularities ranging from 8% to 22%) arise from heterogeneous study designs and subjective outcome measures. A meta-analysis using the GRADE framework is recommended to harmonize data, with stratification by dosage, demographic variables, and compliance rates. Bayesian statistical models can account for missing data in older trials .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in non-Indian populations, given its limited international adoption?

Adaptive trial designs with multi-center cohorts (e.g., factorial designs) can address ethnic variability in drug metabolism. Pharmacogenomic profiling (e.g., CYP2C19 polymorphisms) should be integrated to identify subpopulations with altered efficacy/toxicity. Collaborative registries, modeled on the WHO’s Pharmacovigilance Program, are critical for longitudinal data collection .

Q. How can quality improvement (QI) methodologies enhance this compound’s acceptance in postpartum contraceptive programs?

Evidence from a tertiary hospital study in India demonstrated that Plan-Do-Study-Act (PDSA) cycles improved acceptance rates from 2.9% to 78.2%. Key strategies included:

  • Visual aids for patient education on mechanism and dosing.
  • Nurse-led counseling to address misconceptions about non-hormonal contraceptives.
  • Real-time adherence tracking via mobile health platforms. Scalability requires contextual adaptation of these QI tools to diverse healthcare infrastructures .

Q. What translational research approaches bridge gaps between this compound’s preclinical data and clinical outcomes?

Reverse translational frameworks, such as the NIH’s T1-T4 continuum, are essential. For example:

  • T1 (Basic → Human): Validate animal-derived biomarkers (e.g., endometrial LIF expression) in human trials.
  • T2 (Human → Practice): Implement pharmacokinetic/pharmacodynamic (PK/PD) simulations to optimize dosing in obese patients.
  • T3 (Practice → Community): Develop decision-support algorithms for providers using real-world evidence from India’s National Family Health Survey data .

Methodological Guidelines

  • For Scoping Reviews: Use the Arksey and O’Malley framework (e.g., ’s 5-stage process) with PRISMA-ScR reporting. Prioritize grey literature (e.g., ICMR reports) to capture regional data .
  • For Survey Design: Avoid jargon in patient-reported outcomes. Pre-test questionnaires with Likert scales for side-effect severity (e.g., "mild" vs. "severe" bleeding) to standardize responses .
  • For Data Contradictions: Apply counterfactual analysis to isolate confounding variables (e.g., parity, lactation status) in observational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centchroman
Reactant of Route 2
Reactant of Route 2
Centchroman

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。